

Technical Guide: Molar Extinction Coefficient of Oxazine 170 in Methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxazine-170

Cat. No.: B1263324

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molar extinction coefficient of the laser dye Oxazine 170 when dissolved in methanol. The information is compiled for professionals in research, scientific, and drug development fields who require precise data and methodologies for spectroscopic analysis.

Quantitative Data

The molar extinction coefficient is a critical parameter for quantitative analysis using spectrophotometry, as defined by the Beer-Lambert Law. The following table summarizes the key spectroscopic properties of Oxazine 170 in methanol.

Parameter	Value	Wavelength (nm)	Solvent	Reference
Molar Extinction Coefficient (ϵ)	83,000 cm^{-1}/M	613.3	Methanol	[1][2]
Excitation Peak	611 nm	N/A	Methanol	[3]
Emission Peak	641 nm	N/A	Methanol	[3]
Quantum Yield (Φ)	0.63	N/A	Methanol	[1]

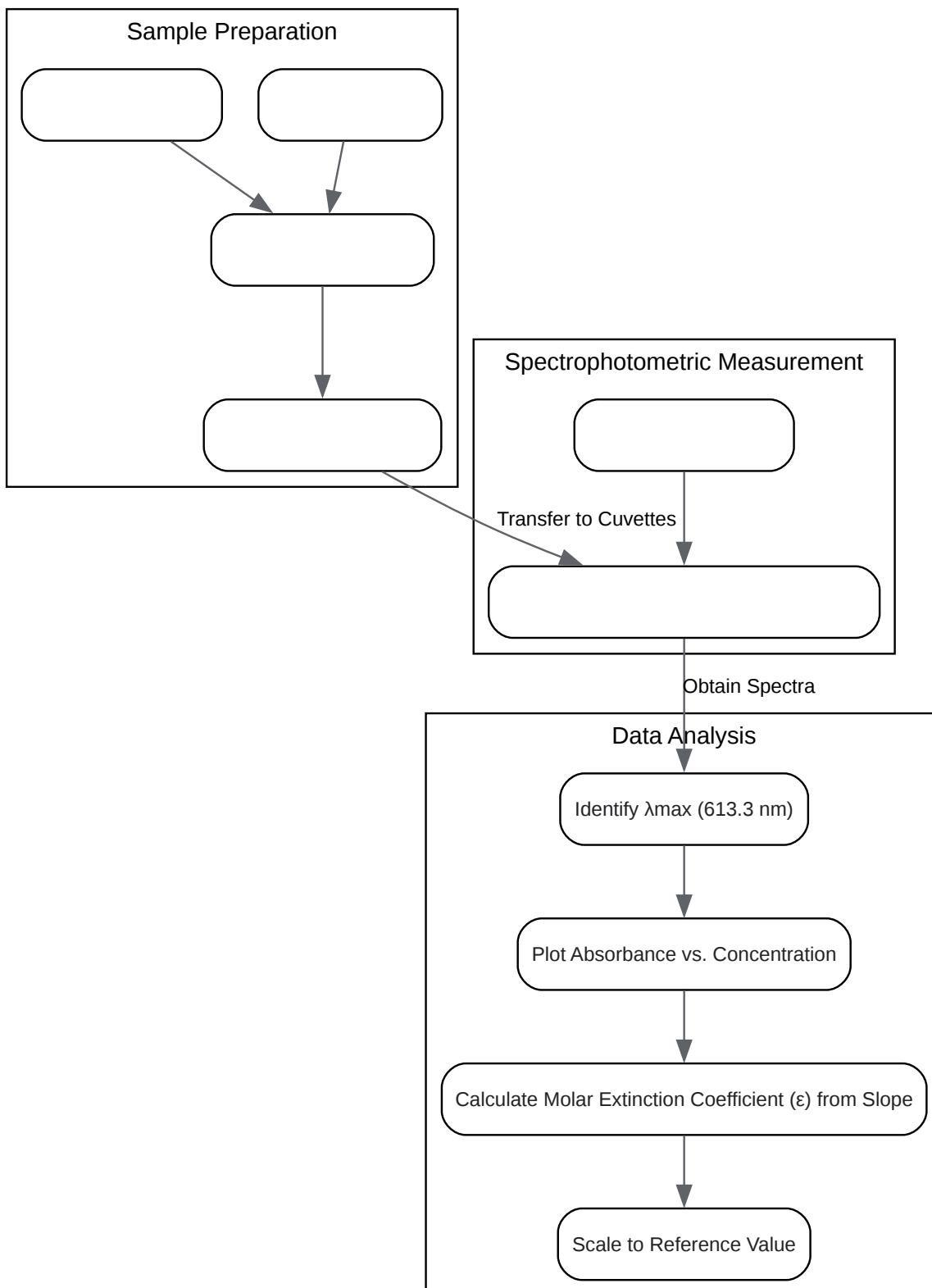
Experimental Protocol for Determination of Molar Extinction Coefficient

The determination of the molar extinction coefficient of Oxazine 170 in methanol involves precise spectrophotometric measurements. The following protocol is based on the methodology described in the available literature[1].

1. Instrumentation and Sample Preparation:

- Spectrophotometer: A Cary 3 UV-Vis spectrophotometer was utilized for the absorption measurements[1].
- Solvent: Reagent-grade methanol is used as the solvent[2].
- Sample Preparation: A stock solution of Oxazine 170 is prepared in methanol. Serial dilutions are then made to obtain solutions of varying concentrations. For accurate measurements, the absorbance values should ideally fall within the linear range of the spectrophotometer, typically between 0.2 and 1.0 absorbance units[4]. Samples are placed in 1 cm pathlength quartz cuvettes for analysis[1].

2. Data Acquisition:


- A baseline correction is performed using a cuvette filled with methanol[5].
- The absorption spectra of the Oxazine 170 solutions are recorded over a relevant wavelength range.
- The following instrument parameters were used for the measurement[1]:
 - Spectral Bandwidth: 1.0 nm
 - Signal Averaging Time: 0.133 seconds
 - Data Interval: 0.25 nm
 - Scan Rate: 112.5 nm/min

3. Data Analysis:

- The absorbance at the wavelength of maximum absorption (λ_{max}), which is 613.3 nm for Oxazine 170 in methanol, is recorded for each concentration[1][2].
- According to the Beer-Lambert Law ($A = \varepsilon bc$), a plot of absorbance (A) versus concentration (c) should yield a straight line passing through the origin. The slope of this line is the product of the molar extinction coefficient (ε) and the path length (b).
- The reported molar extinction coefficient of $83,000 \text{ cm}^{-1}/\text{M}$ was obtained by scaling the measurements to match a reference value from a 1987 Kodak publication by Birge[1].

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the molar extinction coefficient of Oxazine 170 in methanol.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oxazine 170 [omlc.org]
- 2. PhotochemCAD | Oxazine 170 [photochemcad.com]
- 3. Spectrum [Oxazine 170] | AAT Bioquest [aatbio.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- To cite this document: BenchChem. [Technical Guide: Molar Extinction Coefficient of Oxazine 170 in Methanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1263324#oxazine-170-molar-extinction-coefficient-in-methanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com